

Technical Guide: BMS-911172 AAK1 Inhibitor Activity

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Compound of Interest

Compound Name: BMS-911172

Cat. No.: B1574576

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Executive Summary

BMS-911172 is a potent, selective, and brain-penetrant small-molecule inhibitor of Adaptor-associated Kinase 1 (AAK1).[1][2][3][4] Developed by Bristol Myers Squibb, it serves as a critical "tool compound" that validated AAK1 inhibition as a therapeutic strategy for neuropathic pain.[5] Unlike non-selective kinase inhibitors, **BMS-911172** demonstrates high specificity for AAK1 over the structurally related Cyclin G-associated Kinase (GAK), mitigating potential toxicity associated with GAK inhibition.

This guide details the biochemical profile, mechanism of action, and experimental protocols required to utilize **BMS-911172** in drug discovery and validation workflows.

Target Profile: The AAK1 Signaling Axis

To understand the utility of **BMS-911172**, one must grasp the physiological role of AAK1 in Clathrin-Mediated Endocytosis (CME).

Mechanism of Action

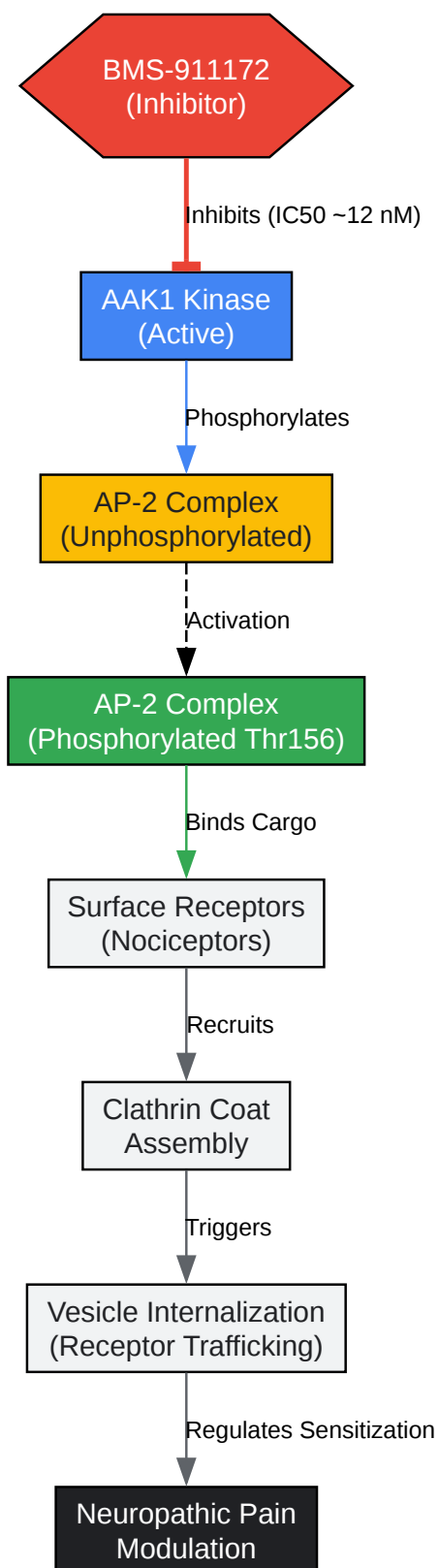
AAK1 regulates the recycling of surface receptors (including those involved in nociception) by phosphorylating the mu-2 subunit (AP2M1) of the AP-2 complex.[1]

- Resting State: AP-2 complexes are cytosolic.
- Activation: AAK1 phosphorylates AP2M1 at Threonine 156.
- Cargo Recognition: Phosphorylated AP-2 undergoes a conformational change, increasing its affinity for tyrosine-based motifs (YxxΦ) on membrane receptors.
- Endocytosis: This triggers clathrin coat assembly and vesicle internalization.

Therapeutic Hypothesis: In neuropathic pain states, inhibiting AAK1 reduces the endocytosis of specific ion channels or receptors, altering synaptic transmission and dampening central sensitization.

Pathway Visualization

The following diagram illustrates the AAK1 signaling cascade and the interception point of **BMS-911172**.



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Figure 1: Mechanism of Action.[2] **BMS-911172** blocks the phosphorylation of AP-2, disrupting the recruitment of clathrin and subsequent receptor endocytosis.

Compound Characteristics & Data Summary

BMS-911172 is distinguished by its high affinity and selectivity, particularly against the off-target GAK, which is often a liability for AAK1 inhibitors.

Physicochemical Properties[1][2][3][4][6][7][8][9][10]

- Chemical Name: (2R)-2-amino-N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-4-methylpentanamide[6]
- Molecular Weight: ~339.34 Da[3]
- Solubility: High permeability; designed for CNS exposure.[4][7][8][9]

Quantitative Activity Profile

The following table summarizes the potency of **BMS-911172** compared to the clinical candidate BMS-986176 (LX-9211).

Parameter	BMS-911172 (Tool)	BMS-986176 (Clinical)	Note
AAK1 IC50 (Biochemical)	12 - 35 nM	2.0 nM	BMS-911172 is slightly less potent but sufficient for validation.
AAK1 IC50 (Cellular)	~51 nM	~6 nM	Measured via pAP2M1 inhibition in HEK293 cells.
Selectivity (vs. GAK)	>100-fold	>1000-fold	Critical for safety; GAK inhibition causes toxicity.
Brain/Plasma Ratio	> 1.0	> 1.0	Excellent CNS penetration.
In Vivo Efficacy	60 mg/kg (s.c.)	10-30 mg/kg (oral)	Effective in Chung model (neuropathic pain).

Experimental Protocols

To replicate findings or screen novel analogs using **BMS-911172** as a control, follow these self-validating protocols.

Protocol A: Biochemical Kinase Assay (LanthaScreen™ TR-FRET)

Objective: Determine the IC50 of **BMS-911172** against recombinant AAK1. Principle: A Europium-labeled antibody detects the phosphorylated product of a tracer substrate.

- Reagent Prep:
 - Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
 - Substrate: Fluorescein-labeled AP2M1 peptide (or generic Ser/Thr peptide).

- Enzyme: Recombinant human AAK1 (catalytic domain).
- Compound Handling:
 - Prepare a 10-point dose-response of **BMS-911172** in DMSO (start at 10 μ M, 3-fold serial dilution).
 - Acoustic transfer 100 nL to a 384-well low-volume plate.
- Reaction Assembly:
 - Add 5 μ L of AAK1 enzyme (0.5 nM final).
 - Incubate 15 min at RT (allows compound binding).
 - Add 5 μ L of Substrate/ATP mix (ATP at , approx. 10 μ M).
- Detection:
 - Incubate 60 min at RT.
 - Add 10 μ L of EDTA/Eu-Antibody detection mix.
 - Read on TR-FRET compatible plate reader (Ex 340nm, Em 665nm/615nm).
- Validation Criteria:
 - Z' Factor: Must be > 0.5.
 - Control: Staurosporine (non-selective) as positive control.

Protocol B: Cellular Target Engagement (pAP2M1 Western Blot)

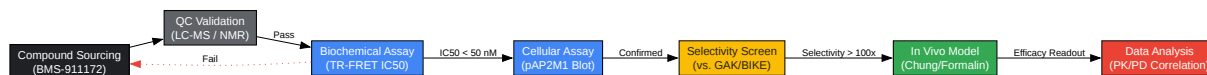
Objective: Confirm **BMS-911172** inhibits AAK1 inside the cell.

- Cell Culture:

- Seed HEK293 or SH-SY5Y cells in 6-well plates (0.5×10^6 cells/well).
- Allow to adhere overnight.
- Treatment:
 - Treat cells with **BMS-911172** (0, 10, 100, 1000 nM) for 1 hour.
 - Note: AAK1 inhibition is rapid; long incubations are unnecessary for signaling checks.
- Lysis:
 - Wash with ice-cold PBS.
 - Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF) + Protease Inhibitors.
Crucial step to preserve pThr156.
- Western Blotting:
 - Run 20 µg lysate on 4-12% Bis-Tris gel.
 - Transfer to Nitrocellulose.
 - Primary Ab: Rabbit anti-phospho-AP2M1 (Thr156) (1:1000).
 - Normalization Ab: Mouse anti-Total AP2M1 or GAPDH.
- Quantification:
 - Calculate ratio of pAP2M1 / Total AP2M1.
 - Plot dose-response curve to determine cellular IC₅₀.

Experimental Workflow Diagram

The following flowchart outlines the logical progression from compound sourcing to in vivo validation, ensuring a robust data package.



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Figure 2: Validation Workflow. A step-by-step logic gate for validating AAK1 inhibitors using **BMS-911172** as a benchmark.

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